IC87201 exerts its effects by disrupting the protein-protein interaction between PSD-95 and nNOS. This interaction is critical for the localization of nNOS to the postsynaptic density, where it can be activated by calcium influx through NMDA receptors. By inhibiting this interaction, IC87201 reduces the amount of nNOS that is activated by NMDA receptor stimulation, thereby decreasing the production of nitric oxide (NO). []
IC87201 has shown promise in preclinical studies as a potential therapeutic agent for stroke. In a rat model of middle cerebral artery occlusion (MCAO), administration of IC87201 improved heart rate variability (HRV), a measure of autonomic nervous system function that is often impaired after stroke. [] Additionally, IC87201 was found to attenuate post-stroke injuries, although specific details regarding the nature and extent of these injuries were not provided. []
Research suggests that IC87201 might hold therapeutic potential for treating opioid addiction. In rodent models, IC87201 successfully blocked morphine-induced conditioned place preference (CPP), a measure of drug reward. [] Furthermore, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region implicated in reward and addiction. [] Intriguingly, while not affecting morphine self-administration directly, IC87201 reduced lever pressing in a relapse test after forced abstinence, indicating its potential in preventing relapse. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: